
2-Heptyn-1-ol
Overview
Description
2-Heptyn-1-ol (CAS 1002-36-4) is a terminal alkynol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its structure comprises a hydroxyl group (-OH) at the terminal carbon of a seven-carbon chain with a triple bond between the second and third carbons (HC≡C-(CH₂)₅-OH). This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its high purity (97–98%) and reactivity make it valuable for coupling reactions and reductions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptyn-1-ol can be synthesized through several methods, including:
Alkyne Addition: One common method involves the addition of acetylene to a suitable aldehyde or ketone, followed by reduction. For example, the reaction of 1-hexyne with formaldehyde in the presence of a base can yield this compound.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as heptylmagnesium bromide, with formaldehyde, followed by hydrolysis to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
2-Heptyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Heptyn-1-ol serves as an important intermediate in organic synthesis. It can be utilized to create complex molecules through various reactions, such as:
- Alkyne Addition: The compound can be synthesized via the addition of acetylene to suitable aldehydes or ketones, followed by reduction processes.
- Grignard Reactions: It can also be produced using Grignard reagents, allowing for the formation of alcohols from carbonyl compounds.
Table 1: Synthetic Routes for this compound
Method | Description |
---|---|
Alkyne Addition | Addition of acetylene to aldehydes or ketones |
Grignard Reaction | Reaction of Grignard reagent with carbonyl compounds |
Industrial Production | Large-scale synthesis under optimized conditions |
Biological Research
Potential Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. Research suggests that it could inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve interactions with cellular targets through its hydroxyl and alkyne functional groups. These interactions could lead to changes in enzyme activity or cellular signaling pathways.
Medicinal Applications
Microbicide Use
In industrial settings, this compound is employed as a microbicide, where it helps control microbial growth in various processes. This application is particularly relevant in industries requiring stringent hygiene standards .
Synthesis of Insect Pheromones
The compound plays a crucial role in the synthesis of insect pheromones. It acts as an intermediate in producing specific pheromonal compounds through a series of chemical transformations, which include protection and alkylation reactions.
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is used in the manufacture of specialty chemicals and fragrances. Its unique structural features make it suitable for creating compounds with specific olfactory properties.
Case Studies
Case Study 1: Anticancer Research
In a study exploring the effects of various alkynols on cancer cell lines, this compound was found to significantly reduce cell viability at certain concentrations. Researchers are currently investigating its mechanism of action and potential modifications to enhance its efficacy.
Case Study 2: Microbicide Efficacy
A study documented the effectiveness of this compound as a microbicide in food processing environments. The results indicated a marked reduction in microbial load when utilized at specific concentrations, highlighting its potential for improving food safety standards .
Mechanism of Action
The mechanism of action of 2-Heptyn-1-ol depends on its specific application and the target molecules involved. In general, the compound can interact with various molecular targets through its hydroxyl and alkyne functional groups. These interactions may involve hydrogen bonding, covalent bonding, or other types of chemical interactions, leading to changes in the activity or function of the target molecules.
Comparison with Similar Compounds
Structural Analogs: Terminal Alkynols
Terminal alkynols share the -C≡C-OH functional group but differ in chain length, influencing their physical properties and reactivity.
Key Observations :
- Chain Length Effects : Longer chains (e.g., 2-Decyn-1-ol) increase molecular weight and boiling points but reduce volatility.
- Reactivity : Shorter chains (e.g., 2-Butyn-1-ol) exhibit higher reactivity in nucleophilic substitutions due to reduced steric hindrance .
- Synthetic Utility: this compound is preferred in multi-step syntheses requiring moderate chain length, such as the preparation of phosphonofluoridate-modified peptides .
Positional Isomers: Internal Alkynols
Compounds with internal triple bonds exhibit distinct reactivity. For example:
- 4-Heptyn-2-ol (CAS 19781-81-8, C₇H₁₂O): The hydroxyl group is on the second carbon, and the triple bond is between the fourth and fifth carbons. This structure reduces terminal reactivity, making it less favorable for Sonogashira couplings but useful in cyclization reactions .
Unsaturated Alcohols: Alkenols
Replacing the triple bond with a double bond alters conjugation and stability:
- (E)-2-Hepten-1-ol (CAS 33467-76-4, C₇H₁₄O): The double bond (C2–C3) decreases electrophilicity compared to this compound. It is used in flavor/fragrance industries but requires organocopper reagents for stereoselective synthesis from this compound .
Biological Activity
2-Heptyn-1-ol, a compound with the molecular formula , is an alkyne alcohol that has garnered interest for its potential biological activities. This compound features a hydroxyl group and a terminal alkyne, which confer unique chemical properties and reactivity. This article explores the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.
This compound is characterized by the following properties:
- Molecular Weight : 112.17 g/mol
- Boiling Point : Approximately 152 °C
- Solubility : Soluble in organic solvents; limited solubility in water
These properties facilitate its use in various chemical reactions and applications in biological systems.
The biological activity of this compound is primarily attributed to its functional groups. The hydroxyl group can engage in hydrogen bonding, while the alkyne group may participate in various chemical interactions. The compound's mechanism of action can involve:
- Enzyme Interactions : Potential inhibition or activation of specific enzymes due to structural compatibility.
- Antimicrobial Activity : The ability to disrupt microbial membranes or inhibit growth through biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, it has been tested against bacteria and fungi, showing promising results in inhibiting growth.
Pathogen Type | Activity Observed | Reference |
---|---|---|
Bacteria | Inhibition of growth at specific concentrations | |
Fungi | Effective against common fungal strains |
Anticancer Potential
A notable area of research involves the anticancer properties of this compound. Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Cancer Type | Mechanism of Action | Reference |
---|---|---|
Breast Cancer | Induction of apoptosis | |
Colon Cancer | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various alkynols, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a natural preservative or therapeutic agent.
Case Study 2: Anticancer Activity
A recent investigation focused on the effects of this compound on human breast cancer cells (MCF-7). The study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, attributed to increased apoptosis markers such as caspase activation and PARP cleavage.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Enzyme Interactions : Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic diseases.
- Synthesis of Derivatives : The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities, such as derivatives that exhibit improved anticancer properties.
- Network Pharmacology : Computational studies have identified potential targets for this compound within cellular pathways, suggesting avenues for further exploration of its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing 2-Heptyn-1-ol in laboratory settings?
- Methodological Answer :
this compound (C₇H₁₂O) is synthesized via alkynylation of carbonyl compounds, such as the reaction of 1-hexyne with formaldehyde under basic conditions. Due to its triple bond, inert atmospheres (e.g., nitrogen/argon) are critical to prevent undesired side reactions like polymerization . Post-synthesis, purification via fractional distillation (boiling point: 145.4°C at 760 mmHg) ensures removal of impurities. Characterization employs:- Infrared Spectroscopy (IR) : To confirm the presence of -OH (broad ~3300 cm⁻¹) and C≡C (sharp ~2100 cm⁻¹) groups.
- NMR Spectroscopy : ¹H NMR distinguishes terminal alkyne protons (δ ~1.8–2.2 ppm) and hydroxyl protons (δ ~1.5 ppm, exchangeable).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates molecular weight (112.17 g/mol) and purity .
Q. What safety protocols are essential for handling this compound in experimental workflows?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear impermeable gloves (nitrile) and safety goggles to prevent skin/eye contact. Use flame-resistant lab coats due to its low flash point (49.4°C) .
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors (steam pressure: 1.9 mmHg at 25°C).
- Storage : Keep in airtight containers under inert gas to inhibit oxidation or moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., vapor-liquid equilibrium) for this compound in mixed-solvent systems?
- Methodological Answer :
Discrepancies in thermodynamic properties often arise from non-ideal behavior in mixtures. To address this:- Calorimetry : Measure excess Gibbs energy (Gᴱ) and enthalpy (Hᴱ) to quantify deviations from ideality.
- Vapor-Liquid Equilibrium (VLE) Analysis : Compare experimental data with predictive models like Wilson or NRTL equations, which account for local composition effects .
- Cross-Validation : Use molecular dynamics (MD) simulations to correlate macroscopic properties (e.g., density, logP) with intermolecular interactions .
Q. What strategies are recommended for analyzing conflicting spectroscopic data (e.g., NMR vs. IR) in structural elucidation?
- Methodological Answer :
- Multi-Technique Integration : Combine ¹³C NMR (to resolve carbon hybridization) with DEPT-135 for CH₂/CH₃ differentiation. Cross-reference with IR’s C≡C stretch (~2100 cm⁻¹) to confirm alkyne presence .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable -OH protons from aliphatic signals.
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental results .
Q. How can researchers design experiments to study the oxidative stability of this compound under varying conditions?
- Methodological Answer :
- Accelerated Aging Tests : Expose the compound to controlled oxygen levels (e.g., 5–21% O₂) at elevated temperatures (40–60°C). Monitor degradation via:
- GC-MS : Detect volatile decomposition products (e.g., CO, aldehydes).
- FTIR : Track loss of -OH and C≡C peaks over time .
Q. Data Interpretation and Reporting
Q. What statistical approaches are suitable for analyzing multivariate datasets in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduce dimensionality of variables (e.g., logP, viscosity, reactivity) to identify dominant factors influencing biological activity.
- Partial Least Squares Regression (PLSR) : Corrogate physicochemical properties with experimental endpoints (e.g., toxicity, catalytic efficiency).
- Outlier Detection : Use Grubbs’ test to exclude anomalous data points caused by measurement errors .
Q. How should researchers address incomplete or missing physicochemical data (e.g., logP, viscosity) in publications?
- Methodological Answer :
- Experimental Gap-Filling : Estimate logP via shake-flask method or HPLC retention time correlation.
- Computational Predictions : Use software like COSMOtherm or ACD/Labs to compute missing parameters (e.g., viscosity) .
- Transparency : Clearly label extrapolated data and disclose assumptions in the methodology section .
Properties
IUPAC Name |
hept-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDYROFIIXDTQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905254 | |
Record name | Hept-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-36-4 | |
Record name | 2-Heptyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hept-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Heptyn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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